An In-depth Technical Guide to the Physicochemical Properties of 2H-2-Ethyl Candesartan Cilexetil (Candesartan Cilexetil Impurity F)
An In-depth Technical Guide to the Physicochemical Properties of 2H-2-Ethyl Candesartan Cilexetil (Candesartan Cilexetil Impurity F)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the known physicochemical properties of 2H-2-Ethyl Candesartan Cilexetil, a significant process-related impurity of the angiotensin II receptor antagonist, Candesartan Cilexetil. As the control of impurities is a critical aspect of drug development and manufacturing, a thorough understanding of their properties is paramount for ensuring the safety and efficacy of the final drug product. This document synthesizes available data with expert insights into the analytical methodologies required for the identification and quantification of this specific impurity.
Introduction: The Significance of 2H-2-Ethyl Candesartan Cilexetil in Pharmaceutical Quality
Candesartan cilexetil is a prodrug that is rapidly hydrolyzed to its active form, candesartan, upon absorption from the gastrointestinal tract.[1] It is widely prescribed for the treatment of hypertension and heart failure.[1] During the synthesis of Candesartan Cilexetil, various related substances, or impurities, can be formed. 2H-2-Ethyl Candesartan Cilexetil, identified as Impurity F in the European Pharmacopoeia (EP), is a notable process impurity.[2][3] Its structure is closely related to the active pharmaceutical ingredient (API), differing in the position of the ethyl group on the tetrazole ring.
The presence of such impurities, even in minute quantities, can potentially impact the safety and efficacy of the drug. Therefore, regulatory bodies like the European Pharmacopoeia mandate strict control over their levels in the final drug substance. This necessitates a deep understanding of the impurity's physicochemical characteristics to develop robust analytical methods for its detection and quantification.
Chemical Identity and Structure
2H-2-Ethyl Candesartan Cilexetil is systematically named (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[3] Its chemical structure is depicted below:
Caption: Chemical Information for 2H-2-Ethyl Candesartan Cilexetil.
The key structural difference between this impurity and Candesartan Cilexetil lies in the alkylation of the tetrazole ring. In the parent molecule, the tetrazole ring is unsubstituted (1H-tetrazole), whereas in Impurity F, an ethyl group is attached at the 2-position of the tetrazole ring (2H-2-ethyl-tetrazole). This seemingly minor structural modification can influence its physicochemical properties and its chromatographic behavior.
Physicochemical Properties
Data on the isolated 2H-2-Ethyl Candesartan Cilexetil is limited, as it is primarily studied in the context of being an impurity. The following table summarizes the available and predicted data.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₃₅H₃₈N₆O₆ | [1] |
| Molecular Weight | 638.71 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | Inferred from Candesartan Cilexetil |
| Melting Point | 97-99°C | [4] |
| pKa (Predicted) | 3.93 ± 0.10 | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [4] |
Analytical Characterization and Control
The primary context for the analysis of 2H-2-Ethyl Candesartan Cilexetil is its identification and quantification as an impurity in Candesartan Cilexetil. High-Performance Liquid Chromatography (HPLC) is the established method for this purpose.
Chromatographic Separation: The European Pharmacopoeia Method
The European Pharmacopoeia provides a validated HPLC method for the separation of Candesartan Cilexetil and its related substances, including Impurity F.[2]
Workflow for Impurity Profiling:
Caption: HPLC Workflow for Impurity Analysis.
Key Chromatographic Parameters (as per EP): [2]
-
Column: Octadecylsilyl silica gel for chromatography (C18).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent (typically acetonitrile).
-
Detection: UV spectrophotometry at 254 nm.
-
Identification: The identification of Impurity F is based on its relative retention time (RRT) with respect to the principal peak of Candesartan Cilexetil. The RRT for Impurity F is approximately 2.0.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the relatively non-polar Candesartan Cilexetil and its impurities based on their hydrophobicity.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of all impurities with varying polarities, providing good resolution between the main component and its related substances within a reasonable run time.
-
UV Detection at 254 nm: This wavelength is chosen as it provides a good response for both Candesartan Cilexetil and its chromophoric impurities, allowing for their sensitive detection.
Method Validation and System Suitability
Any analytical method used for impurity quantification must be validated according to ICH guidelines to ensure its reliability. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. System suitability tests are performed before each analysis to ensure the chromatographic system is performing adequately. For the analysis of Impurity F, a resolution of not less than 4.0 between the peaks of Impurity A and Impurity B is a critical system suitability requirement, ensuring the separation of closely eluting impurities.[2]
Polymorphism and Stability
Polymorphism
Candesartan Cilexetil is known to exhibit polymorphism, meaning it can exist in different crystalline forms.[7] These different forms can have different physicochemical properties, including solubility and stability. To date, there is no specific information available in the public domain regarding the polymorphic forms of isolated 2H-2-Ethyl Candesartan Cilexetil. As an impurity present in small quantities, its polymorphic state is likely influenced by the crystalline form of the bulk Candesartan Cilexetil.
Stability
Stability indicating methods have been developed for Candesartan Cilexetil to demonstrate that the analytical method can accurately measure the drug substance in the presence of its degradation products.[8][9][10] These studies typically involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. While these studies provide insight into the degradation pathways of the parent drug, specific stability data for isolated 2H-2-Ethyl Candesartan Cilexetil is not available. It is reasonable to assume that as a structurally similar ester, it would also be susceptible to hydrolysis under acidic and basic conditions.
Conclusion and Future Perspectives
2H-2-Ethyl Candesartan Cilexetil (Impurity F) is a critical quality attribute to be monitored in the production of Candesartan Cilexetil. While a comprehensive physicochemical profile of the isolated impurity is not yet publicly available, the existing data, primarily from pharmacopoeial sources, provides a solid foundation for its analytical control. The established HPLC methods are robust for its identification and quantification, ensuring the quality of the final drug product.
Future research efforts should focus on the isolation and full physicochemical characterization of 2H-2-Ethyl Candesartan Cilexetil. This would include definitive determination of its melting point, quantitative solubility in various solvents, pKa, and an investigation into its potential for polymorphism. Detailed stability studies on the isolated impurity would also be invaluable for a more complete understanding of its degradation behavior. Such data would further empower pharmaceutical scientists in the development and manufacturing of safe and effective Candesartan Cilexetil drug products.
References
- European Pharmacopoeia 10.0, Candesartanum cilexetili, 01/2020:2573.
-
SynZeal, Candesartan Cilexetil EP Impurity F, [Link].
-
PubChem, Candesartan cilexetil, [Link].
-
Pharmaffiliates, Candesartan Cilexetil-impurities, [Link].
- Google Patents, US7692023B2 - Candesartan cilexetil polymorphs, .
-
ResearchGate, Stability-Indicating Methods for the Determination of Candesartan Cilexetil in Bulk Drug and Pharmaceutical Formulations, [Link].
-
MDPI, The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions, [Link].
-
ResearchGate, The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions, [Link].
-
Scientific Research Publishing, A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples, [Link].
-
Scholars Research Library, Stability indicating RP-HPLC method development and validation for the simultaneous estimation of candesartan cilexetil and hydrochlorothiazide, [Link].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. edqm.eu [edqm.eu]
- 3. Candesartan Cilexetil EP Impurity F | 914613-36-8 | SynZeal [synzeal.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US7692023B2 - Candesartan cilexetil polymorphs - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
